Methyl (hydroxymethyl)(methoxymethyl)-carbamate

Analytical Chemistry Quality Control Chromatography

Methyl (hydroxymethyl)(methoxymethyl)-carbamate (CAS 93859-58-6) is a small-molecule carbamate diester possessing both an N-hydroxymethyl and an N-methoxymethyl substituent on the carbamate nitrogen, with the carboxyl oxygen esterified as a methyl ester. This unique substitution pattern places the compound at the intersection of N-methylol-based formaldehyde-donor chemistry and etherified crosslinking-agent technologies.

Molecular Formula C5H11NO4
Molecular Weight 149.15 g/mol
CAS No. 93859-58-6
Cat. No. B12666860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (hydroxymethyl)(methoxymethyl)-carbamate
CAS93859-58-6
Molecular FormulaC5H11NO4
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOCN(CO)C(=O)OC
InChIInChI=1S/C5H11NO4/c1-9-4-6(3-7)5(8)10-2/h7H,3-4H2,1-2H3
InChIKeyQNYFBSABYYASCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (hydroxymethyl)(methoxymethyl)-carbamate (CAS 93859-58-6): A Differentiated N,N-Disubstituted Carbamate Intermediate for Controlled-Release Formulations


Methyl (hydroxymethyl)(methoxymethyl)-carbamate (CAS 93859-58-6) is a small-molecule carbamate diester possessing both an N-hydroxymethyl and an N-methoxymethyl substituent on the carbamate nitrogen, with the carboxyl oxygen esterified as a methyl ester. This unique substitution pattern places the compound at the intersection of N-methylol-based formaldehyde-donor chemistry and etherified crosslinking-agent technologies. Physicochemical data reported for this compound include a boiling point of approximately 202.6 °C at 760 mmHg, a flash point of 76.3 °C, and a refractive index of 1.453 . The molecule’s hydrogen-bond donor count (1) and acceptor count (4) differentiate it from simpler alkyl carbamates and bis(hydroxymethyl) analogs, directly impacting its reactivity in textile finishing and controlled-release biocide systems .

Why Methyl (hydroxymethyl)(methoxymethyl)-carbamate Cannot Be Replaced by a Generic In-Class Analog


Carbamates as a class display broad biological activity, but the presence and nature of N-substituents fundamentally alters the mechanism and kinetics of formaldehyde release, crosslinking efficiency, and pesticidal selectivity [1]. N-Methylol (hydroxymethyl) groups confer latent formaldehyde-donor capability, while N-alkoxymethyl (methoxymethyl) groups modulate hydrolysis rates and improve storage stability relative to bis(hydroxymethyl) analogs [2]. Substituting methyl (hydroxymethyl)(methoxymethyl)-carbamate with a simple methyl carbamate, a bis(hydroxymethyl) carbamate, or a methoxyethyl ester without comparative performance data risks compromising formulation reactivity, shelf life, and end-use efficacy. The quantitative evidence below establishes where this specific substitution pattern yields measurable differentiation.

Quantitative Differentiation Evidence for Methyl (hydroxymethyl)(methoxymethyl)-carbamate (CAS 93859-58-6)


Reverse-Phase HPLC Retention Time Under Standardized Conditions

Methyl (hydroxymethyl)(methoxymethyl)-carbamate elutes as a single peak on a Newcrom R1 reverse-phase HPLC column using an acetonitrile/water/phosphoric acid mobile phase, with a retention time distinct from its closest structural analog, ethyl N,N-bis(hydroxymethyl)carbamate, when run under equivalent isocratic conditions [1].

Analytical Chemistry Quality Control Chromatography

Physicochemical Property Profile vs. N,N-Bis(hydroxymethyl)-methyl Carbamate

Methyl (hydroxymethyl)(methoxymethyl)-carbamate (MW 149.15; boiling point 202.6 °C at 760 mmHg; flash point 76.3 °C; refractive index 1.453) differs from methyl N,N-bis(hydroxymethyl)carbamate (CAS 4913-31-9; MW 135.12; boiling point ~245 °C at 760 mmHg; flash point ~101.9 °C) [1] by approximately 42 °C in boiling point and 25.6 °C in flash point. The reduced boiling point and flash point of the target compound are consistent with the replacement of one N-hydroxymethyl group with an N-methoxymethyl group, which lowers hydrogen-bonding capacity and increases volatility.

Physicochemical Properties Formulation Stability

Controlled Formaldehyde Release vs. Non-Methylolated Alkyl Carbamates

The N-hydroxymethyl group of methyl (hydroxymethyl)(methoxymethyl)-carbamate confers latent formaldehyde-donor capability, whereas simple alkyl carbamates lacking an N-methylol group are inert as formaldehyde sources [1]. Etherification with methanol (to form the N-methoxymethyl group) further modulates the hydrolysis rate, producing a dual-function molecule that can release formaldehyde in a controlled, pH- and temperature-dependent manner. This differentiates the compound from both non-methylolated alkyl carbamates (zero formaldehyde release) [1] and bis(hydroxymethyl) analogs, which release formaldehyde more rapidly and produce higher equilibrium formaldehyde concentrations in aqueous solution.

Textile Chemistry Crosslinking Controlled Release

Differentiation from Methoxyethyl Ester: O-Alkyl vs. N-Alkyl Substitution

Methyl (hydroxymethyl)(methoxymethyl)-carbamate (CAS 93859-58-6) is a methyl ester of an N,N-disubstituted carbamic acid . In contrast, 2-methoxyethyl (hydroxymethyl)carbamate (CAS 16672-66-5) carries the methoxy group on the ester oxygen rather than on the carbamate nitrogen (i.e., it is an O-alkyl rather than an N-alkyl derivative) . This constitutional isomerism yields distinct reactivity: the N-methoxymethyl group can participate in acid-catalyzed crosslinking reactions, whereas the O-methoxyethyl ester is primarily susceptible to ester hydrolysis. The two isomers also differ in hydrogen-bond donor count (1 vs. 2) , which impacts solubility in aqueous and polar organic media.

Organic Synthesis Reactivity Intermediate

Procurement-Driven Application Scenarios for Methyl (hydroxymethyl)(methoxymethyl)-carbamate (CAS 93859-58-6)


Synthesis of Etherified Durable-Press Textile Finishing Agents

When developing low-formaldehyde-release durable-press finishes for cellulosic textiles, methyl (hydroxymethyl)(methoxymethyl)-carbamate serves as a pre-etherified crosslinking agent that eliminates the need for a separate alcohol-etherification step. Its N-methoxymethyl group provides storage-stable latent reactivity, while the single N-hydroxymethyl group limits the total formaldehyde burden relative to bis(hydroxymethyl) carbamates [1]. This directly addresses the formaldehyde-release performance specification described in US4539008 [1].

Controlled-Release Biocide or Preservative Intermediate

The dual N-hydroxymethyl/N-methoxymethyl functionality enables programmable formaldehyde release in aqueous biocide formulations. The N-methoxymethyl group retards hydrolysis relative to bis(hydroxymethyl) analogs, providing extended antimicrobial efficacy at lower equilibrium formaldehyde concentrations. This property is critical for in-can preservative applications where long-term stability and low headspace formaldehyde are simultaneously required [1].

Analytical Reference Standard for Carbamate Metabolite Studies

The validated Newcrom R1 HPLC method [1] enables this compound to be used as a chromatographic reference standard for monitoring N-hydroxymethyl and N-methoxymethyl carbamate metabolites in environmental or metabolic fate studies of N-methylcarbamate pesticides [2]. Procurement of high-purity, chromatographically characterized material is essential for generating reproducible retention-time libraries.

Specialty Organic Synthesis Building Block

As a bifunctional carbamate carrying both a protected amine (N-methoxymethyl) and a reactive N-methylol group, this compound is a versatile intermediate for the synthesis of unsymmetrical ureas, carbamates, and heterocycles. Its differentiation from the isomeric 2-methoxyethyl (hydroxymethyl)carbamate [1] is critical for chemists performing N-selective transformations that require the methoxy group on nitrogen rather than on the ester oxygen.

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